4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Catalog No.
S6763352
CAS No.
2640815-61-6
M.F
C16H21N5O4S
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-...

CAS Number

2640815-61-6

Product Name

4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

IUPAC Name

4-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one

Molecular Formula

C16H21N5O4S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C16H21N5O4S/c1-4-19-10-15(18-12(19)2)26(23,24)20-7-8-21(16(22)11-20)13-5-6-17-14(9-13)25-3/h5-6,9-10H,4,7-8,11H2,1-3H3

InChI Key

OMNVCADVXKQVPH-UHFFFAOYSA-N

SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC

The exact mass of the compound 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is 379.13142534 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound characterized by a complex structure that includes imidazole, piperazine, and pyridine moieties. Its molecular formula is C16H21N5O4SC_{16}H_{21}N_{5}O_{4}S and it has a molecular weight of approximately 379.4 g/mol . The compound features a sulfonamide functional group, which is known for its biological activity and potential therapeutic applications.

Typical of sulfonamides and piperazine derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitutions, where nucleophiles attack the sulfur atom, leading to the formation of new sulfonamide derivatives.
  • Acylation Reactions: The nitrogen atoms in the piperazine ring can be acylated to form amides, which may alter the compound's biological properties.
  • Oxidation: The imidazole ring can be oxidized under specific conditions, potentially yielding different derivatives with altered pharmacological profiles.

Research indicates that 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential as an antimicrobial agent, acting against various bacterial strains.
  • Anti-inflammatory Effects: Studies suggest it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Preliminary research indicates that it might inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanism of action.

The synthesis of 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple synthetic steps:

  • Formation of the Imidazole Ring: Starting materials undergo cyclization to form the imidazole structure.
  • Sulfonylation: The imidazole derivative is treated with sulfonyl chlorides to introduce the sulfonamide functionality.
  • Piperazine Formation: A piperazine derivative is synthesized and subsequently reacted with the sulfonamide compound.
  • Methoxypyridine Introduction: Finally, a methoxypyridine moiety is added through a coupling reaction.

These steps often require careful control of reaction conditions to optimize yield and purity.

The compound has diverse applications across various fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery for developing new antimicrobial or anticancer agents.
  • Biochemical Research: Utilized as a biochemical probe to study enzyme interactions and cellular mechanisms.
  • Material Science: Explored for its potential use in creating advanced materials due to its unique chemical properties.

Interaction studies have focused on understanding how 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one interacts with various biological targets:

  • Enzyme Inhibition: Investigations reveal that it may inhibit specific enzymes involved in metabolic pathways, which could explain its anticancer effects.
  • Receptor Binding: Studies have shown that this compound can bind to certain receptors, influencing signaling pathways related to inflammation and cell proliferation.

Several compounds share structural similarities with 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylpyridin-4-yl)-piperazineContains a pyridine ringLacks sulfonamide functionality
4-{[1-Ethylimidazolium]-sulfonyl}-piperazineSimilar imidazole and piperazine structureDifferent substituents on piperazine
1-(3-Chloropropyl)-piperazinePiperazine core with halogen substitutionNo imidazole or pyridine components

The uniqueness of 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one lies in its combination of an imidazole ring with a sulfonamide group and methoxypyridine moiety, which potentially enhances its biological activity compared to similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Exact Mass

379.13142534 g/mol

Monoisotopic Mass

379.13142534 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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